molecular formula C11H12ClN5O3 B12749981 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline CAS No. 134749-19-2

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline

Cat. No.: B12749981
CAS No.: 134749-19-2
M. Wt: 297.70 g/mol
InChI Key: PFWSCGTYSKDAGX-UHFFFAOYSA-N
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Description

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a high-purity chemical intermediate designed for research and development in medicinal chemistry . This compound belongs to the quinazoline class of heterocycles, a scaffold recognized as a "privileged structure" in drug discovery due to its wide spectrum of biological activities . The structure features a chloro group at the 2-position and a semicarbazido moiety at the 4-position, built upon a 6,7-dimethoxyquinazoline core. Structure-activity relationship (SAR) studies indicate that substitutions at the 2- and 4-positions of the quinazoline ring are critical for enhancing biological potency, particularly for antimicrobial and cytotoxic applications . The presence of halogen atoms and methoxy groups on the benzene ring of the quinazoline system further contributes to its research value by influencing electronic properties and target binding . Researchers utilize this compound primarily as a key synthetic precursor for the development of novel bioactive molecules. Its reactive chloro and semicarbazido groups make it a versatile building block for generating diverse libraries of derivatives, including those with potential enzyme inhibitory properties . Quinazoline derivatives are investigated for multiple pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and anti-tuberculosis activities . This product is intended for research use only by qualified professionals in a laboratory setting. It is not for diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment, adhering to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

134749-19-2

Molecular Formula

C11H12ClN5O3

Molecular Weight

297.70 g/mol

IUPAC Name

[(2-chloro-6,7-dimethoxyquinazolin-4-yl)amino]urea

InChI

InChI=1S/C11H12ClN5O3/c1-19-7-3-5-6(4-8(7)20-2)14-10(12)15-9(5)16-17-11(13)18/h3-4H,1-2H3,(H3,13,17,18)(H,14,15,16)

InChI Key

PFWSCGTYSKDAGX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC(=N2)Cl)NNC(=O)N)OC

Origin of Product

United States

Preparation Methods

Step 1: Oxidation

  • Reaction: 3,4-Dimethoxy benzaldehyde is oxidized to 3,4-dimethoxybenzoic acid.
  • Conditions:
    • Hydrogen peroxide (1–50% concentration) is used as the oxidizing agent.
    • Reaction temperature: 20°C–60°C.
    • Reaction time: 2–10 hours.
  • Outcome: Solid 3,4-dimethoxybenzoic acid is obtained after filtration and drying.

Step 2: Nitration

  • Reaction: The benzoic acid is nitrated to form 4,5-dimethoxy-2-nitrobenzoic acid.
  • Conditions:
    • Nitric acid (65–97% concentration) in trichloromethane solvent.
    • Reaction temperature: 15°C–50°C.
    • Reaction time: 2–10 hours.
  • Outcome: Solid nitrobenzoic acid is obtained after filtration and drying.

Step 3: Reduction

  • Reaction: Reduction of nitrobenzoic acid to form an amine derivative.
  • Conditions:
    • Iron powder and hydrochloric acid in a sodium chloride solution (5–15% concentration).
    • Reaction temperature: 60°C–85°C.
    • Reaction time: 2–10 hours.
  • Outcome: Filtrate containing the reduced amine derivative.

Step 4: Cyclization

  • Reaction: Cyclization of the amine derivative to form dihydroxyl quinazoline derivatives.
  • Conditions:
    • Acidic solution adjusted to pH 5–7.
    • Reaction temperature: 25°C–35°C.
    • Reaction time: 1–5 hours.
  • Outcome: Solid dihydroxyl quinazoline derivatives.

Step 5: Chlorination

  • Reaction: Chlorination of dihydroxyl quinazoline to form dichloro derivatives using phosphorus oxychloride.
  • Conditions:
    • Phosphorus oxychloride molar ratio varies from 1:3 to 1:10.
    • Reaction temperature: 80°C–120°C.
    • Reaction time: 2–6 hours.
  • Outcome: Solid dichloro quinazoline derivatives.

Step 6: Semicarbazide Formation

  • Reaction: Dichloro quinazoline derivatives react with ammoniacal liquor to form semicarbazido derivatives.
  • Conditions:
    • Ammoniacal liquor concentration: 20%–25%.
    • Reaction temperature: 40°C–75°C.
    • Reaction time: 6–16 hours.
  • Outcome: Final product—this compound.

Table of Key Reaction Conditions

Step Reactants Conditions Outcome
Oxidation Benzaldehyde + H₂O₂ Temp: 20°C–60°C; Time: 2–10 hrs Dimethoxybenzoic acid solid
Nitration Benzoic acid + HNO₃ Temp:15°C–50°C; Time:2–10 hrs Nitrobenzoic acid solid
Reduction Nitrobenzoic acid + Fe/HCl Temp:60°C–85°C; Time:2–10 hrs Amine derivative filtrate
Cyclization Amine derivative + Acid solution Temp:25°C–35°C; Time:1–5 hrs Dihydroxyl quinazoline solid
Chlorination Quinazoline + POCl₃ Temp:80°C–120°C; Time:2–6 hrs Dichloro quinazoline solid
Semicarbazide Formation Dichloro quinazoline + NH₃ liquor Temp:40°C–75°C; Time:6–16 hrs Final semicarbazidoquinazoline

Notes on Optimization

  • Controlled temperatures and molar ratios are critical for maximizing yield and purity during each step.
  • The use of environmentally friendly solvents (e.g., avoiding high-boiling-point organic solvents) reduces production costs and minimizes waste generation.
  • Analytical methods like NMR and HPLC are employed to ensure structural integrity and monitor purity during synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted quinazolines .

Scientific Research Applications

Antihypertensive Agents

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is recognized as an important intermediate in the synthesis of various antihypertensive drugs. It is particularly involved in the production of azole piperazine class medications such as doxazosin and terazosin, which are widely used to treat hypertension and benign prostatic hyperplasia. These compounds act as alpha-1 adrenergic receptor antagonists, helping to lower blood pressure by relaxing blood vessels .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of derivatives of this compound. For instance, compounds derived from this structure have been tested for their inhibitory effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer). These derivatives have shown moderate to remarkable potency in inhibiting cancer cell proliferation, suggesting their potential use in oncology .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps, including nitration, reduction, and cyclization processes. The compound can be synthesized using starting materials such as 3,4-dimethoxybenzaldehyde and various nitrogen-containing reagents to introduce the semicarbazide moiety .

Table 1: Summary of Synthesis Steps

StepDescription
NitrationIntroduction of nitro groups to the aromatic ring.
ReductionConversion of nitro groups to amine functionalities.
CyclizationFormation of the quinazoline ring structure.
FinalizationPurification and isolation of the target compound.

Case Studies

Several case studies illustrate the efficacy of these compounds:

  • Study on Src/Abl Kinase Inhibition : A derivative was shown to exhibit robust antiproliferative activity against hematological malignancies in vivo, demonstrating complete tumor regressions in xenograft models .
  • c-Met Inhibitors : Compounds derived from this compound demonstrated significant inhibitory effects on c-Met with IC50 values as low as 0.030±0.008μM0.030\pm 0.008\mu M .

Mechanism of Action

The mechanism of action of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

Structural and Physicochemical Properties

The table below compares key structural features and properties of 2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline with analogous compounds:

Compound Name (CAS No.) Position 4 Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (N/A) Semicarbazido (-NHCONHNH2) C11H13ClN6O3 328.72 (estimated) High polarity due to semicarbazido group; potential for hydrogen bonding
2-Chloro-4-amino-6,7-dimethoxyquinazoline (23680-84-4) Amino (-NH2) C10H10ClN3O2 239.66 Off-white solid; intermediate for doxazosin synthesis; density 1.391 g/cm³
4-Chloro-6,7-dimethoxyquinazoline (13790-39-1) Chloro (-Cl) C10H8ClN3O2 253.65 Likely less polar; reactive toward nucleophilic substitution
4-Chloro-6,7-dimethoxyquinazolin-2-amine (221698-39-1) Chloro (-Cl) at position 4; amino at position 2 C10H9ClN4O2 270.66 Dual functional groups; increased synthetic versatility
2-Chloro-6,7-dimethoxyquinazolin-4(3H)-one (N/A) Ketone (=O) C10H8ClN3O3 253.65 Quinazolinone backbone; reduced electrophilicity compared to chloro analogs

Key Observations :

  • Reactivity : Chloro-substituted analogs (e.g., 13790-39-1) are more reactive toward nucleophilic displacement, whereas the semicarbazido group may participate in condensation or chelation reactions.
  • Thermal Stability: Quinazolinones (e.g., 2-Chloro-6,7-dimethoxyquinazolin-4-one) exhibit higher stability due to the conjugated ketone group, as evidenced by dec. temperatures >300°C in related structures .

Pharmacological and Functional Comparisons

While direct pharmacological data for this compound are unavailable, insights can be drawn from structurally similar compounds:

P-glycoprotein (P-gp) and CYP3A Inhibition
  • Quinazolines like 2-Chloro-4-amino-6,7-dimethoxyquinazoline are intermediates in synthesizing P-gp inhibitors (e.g., doxazosin). However, P-gp inhibitors often exhibit overlapping CYP3A inhibition, complicating therapeutic use .
  • Selectivity : Studies show that P-gp inhibitors vary in CYP3A inhibitory potency (IC50 ratios range from 1.1 to 125). The semicarbazido group may modulate selectivity due to steric or electronic effects, but this requires empirical validation .
Antimicrobial and Anticancer Activity
  • Analogs such as 6-Chloro-7-methyl-3-[2-(2,4-dihydroxybenzylidene)-1-methylhydrazino]-1,1-dioxo-1,4,2-benzodithiazine () demonstrate antimicrobial activity via metal chelation (C=N and SO2 groups).

Biological Activity

2-Chloro-6,7-dimethoxy-4-semicarbazidoquinazoline is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and angiogenesis inhibition. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from diverse research sources.

  • IUPAC Name : this compound
  • Molecular Formula : C12H14ClN5O3
  • Molecular Weight : 303.73 g/mol
  • CAS Number : 134749-19-2

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 2-chloro-6,7-dimethoxyquinazoline.
  • Reagents : The reaction employs semicarbazide under acidic or basic conditions.
  • Reaction Conditions : The process may require heating and prolonged reaction times to ensure complete conversion and purification via crystallization or chromatography .

Anticancer Properties

Numerous studies have demonstrated the anticancer potential of quinazoline derivatives, including this compound. In particular:

  • In Vitro Studies : The compound has shown significant cytotoxic effects against various cancer cell lines. For instance, it exhibited an IC50 value of 0.03 µM against VEGFR-2, indicating strong inhibition of this receptor associated with angiogenesis .
  • In Vivo Studies : In animal models, administration of the compound at doses of 100 mg/kg/day resulted in up to 75% tumor growth inhibition in Calu-6 xenografts over a period of 21 days .

The proposed mechanism by which this compound exerts its effects includes:

  • VEGFR Inhibition : The compound inhibits vascular endothelial growth factor receptors (VEGFRs), which play a crucial role in angiogenesis and tumor growth .
  • EGFR Inhibition : It also demonstrates activity against epidermal growth factor receptor (EGFR), contributing to its anticancer properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications at the C-6 and C-7 positions significantly impact the biological activity. Compounds with methoxy substituents at these positions generally exhibit enhanced potency against cancer cell lines due to improved binding affinity to target receptors .

Case Studies

Several case studies highlight the efficacy of this compound:

  • Case Study A : In a study examining various quinazoline derivatives for their antiangiogenic properties, this compound was shown to significantly reduce vascularization in Matrigel plug assays compared to controls .
  • Case Study B : Another study focused on the pharmacokinetics and bioavailability of quinazoline derivatives revealed that while this compound had low oral bioavailability (<5%), modifications at the C-7 position could enhance solubility and efficacy .

Comparative Analysis

A comparative analysis with similar compounds reveals distinct advantages:

Compound NameIC50 (VEGFR-2)Oral Bioavailability (%)Notes
This compound0.03 µM<5%Strong VEGFR inhibitor
Vandetanib0.04 µM>50%Improved solubility and bioavailability
ZD64740.04 µM>50%Enhanced pharmacokinetics

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 2-chloro-6,7-dimethoxy-4-semicarbazidoquinazoline?

The synthesis typically involves multi-step reactions starting with functionalized quinazoline precursors. For example, nucleophilic substitution at the 4-position of 2-chloro-6,7-dimethoxyquinazoline with semicarbazide under reflux conditions in a polar aprotic solvent (e.g., DMSO) is a key step. Reaction optimization includes controlling temperature (80–100°C) and reaction time (12–18 hours) to achieve moderate yields (~65%) while minimizing side reactions like hydrolysis of the chloro substituent .

Advanced: How can structural contradictions in crystallographic data for quinazoline derivatives be resolved?

Conflicts in crystallographic refinement (e.g., disordered methoxy groups) are addressed using SHELXL for small-molecule refinement. For high-resolution data, anisotropic displacement parameters and twinning corrections are applied. Hydrogen bonding networks and π-π stacking interactions should be validated against electron density maps to resolve ambiguities .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

  • NMR : Confirm substitution patterns (e.g., chloro at C2, methoxy at C6/C7) via 1^1H and 13^13C NMR. Methoxy protons appear as singlets at δ ~3.9–4.1 ppm .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 553.1689 for related quinazolines) and isotopic patterns for chlorine .
  • IR : Identify semicarbazide N-H stretches (~3300 cm1^{-1}) and carbonyl vibrations (~1650 cm^{-1) .

Advanced: How can low yields in the final coupling step with semicarbazide be mitigated?

Low yields often stem from competing hydrolysis of the chloro group. Strategies include:

  • Using anhydrous solvents (e.g., DMF or DMSO) and inert atmospheres.
  • Adding catalytic bases (e.g., triethylamine) to deprotonate semicarbazide and enhance nucleophilicity.
  • Monitoring reaction progress via TLC (silica gel, ethyl acetate/hexane) to optimize termination .

Analytical: What HPLC methods detect impurities like 2,4-dichloro-6,7-dimethoxyquinazoline?

Reverse-phase HPLC (C18 column, 250 × 4.6 mm) with a gradient of acetonitrile/water (0.1% TFA) at 1 mL/min and UV detection (254 nm) resolves impurities. Retention times are calibrated against reference standards (e.g., Impurity E: tR_R ~8.2 min) .

Advanced: How do substituents at the 4-position influence α-adrenoceptor affinity?

Replacing the semicarbazido group with carbamoylpiperidine enhances binding affinity due to improved hydrogen bonding with receptor residues. For example, 4-amino-2-(4-carbamoylpiperidino)-6,7-dimethoxyquinazoline shows sub-micromolar IC50_{50} values in receptor assays .

Basic: What crystallographic software is recommended for resolving its crystal structure?

SHELX suites (e.g., SHELXL for refinement) are widely used. High-resolution data (>1.0 Å) enable robust anisotropic modeling, while twin refinement (via BASF parameter) addresses pseudo-merohedral twinning .

Pharmacological: Which in vitro models assess its efficacy as a kinase inhibitor?

  • Enzyme Assays : Measure IC50_{50} against purified kinases (e.g., EGFR or VEGFR) using fluorescence polarization.
  • Cell-Based Assays : Evaluate antiproliferative activity in cancer lines (e.g., A549) via MTT assays, with dose-response curves (1–100 µM) over 72 hours .

Advanced: How is the compound’s stability under physiological conditions evaluated?

  • Forced Degradation Studies : Expose to pH 1–9 buffers (37°C, 24 hours) and analyze degradation products via LC-MS.
  • Plasma Stability : Incubate with human plasma (37°C, 1 hour), precipitate proteins with acetonitrile, and quantify parent compound using a validated calibration curve .

Advanced: What statistical approaches resolve contradictions in pharmacological data across studies?

  • Multivariate Analysis : Principal Component Analysis (PCA) identifies outliers in datasets (e.g., inconsistent IC50_{50} values).
  • Meta-Analysis : Pool data from multiple studies using random-effects models to account for variability in assay conditions (e.g., cell passage number, serum concentration) .

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